N-tert-Butylbenzenesulfinimidoyl Chloride (CAS 49591-20-0) is an organosulfur reagent primarily utilized for mild oxidation and dehydrogenation reactions in organic synthesis. Developed as an alternative to harsh or multi-step procedures, its key value proposition lies in enabling efficient, one-pot transformations under neutral or basic conditions, such as the conversion of ketone enolates to α,β-unsaturated ketones and the synthesis of ketones from aldehydes. The reagent's reactivity is centered on the electrophilic sulfur atom and the basicity of the nitrogen in the reaction intermediate, which facilitates intramolecular proton abstraction in a five-membered ring transition state. This mechanism allows for transformations at low temperatures, preserving sensitive functional groups that might not be compatible with other common oxidants.
Direct substitution of N-tert-Butylbenzenesulfinimidoyl Chloride with more common reagents fails because it uniquely combines mild reaction conditions with the ability to facilitate complex one-pot sequences that are otherwise inefficient. For instance, while selenium-based reagents can also form enones, they are notoriously toxic, produce unpleasant odors, and often require higher temperatures, limiting their use in complex molecule synthesis. Similarly, converting aldehydes to ketones via organometallic addition typically requires a distinct, subsequent oxidation step using reagents like those for Swern or Dess-Martin oxidations. N-tert-Butylbenzenesulfinimidoyl Chloride enables this entire sequence in a single operation, preventing over-addition of the organometallic reagent and improving process atom economy. The specific N-tert-butyl group is critical to the reagent's mechanism, providing the necessary steric and electronic properties for the key intramolecular proton abstraction step, a feature not shared by simple sulfinyl chlorides or other generic oxidants.
N-tert-Butylbenzenesulfinimidoyl Chloride provides a high-yield, one-pot method for converting saturated ketones into α,β-unsaturated ketones at low temperatures. When the lithium enolate of cyclohexanone was treated with this reagent, the corresponding cyclohexenone was formed in 93% yield. Similar high yields were reported for other cyclic and acyclic ketones, such as the conversion of 2-heptanone to (E)-3-hepten-2-one in 88% yield. This contrasts with traditional methods, such as those using selenium reagents (e.g., PhSeCl followed by oxidation), which involve multiple steps and the handling of toxic materials.
| Evidence Dimension | Isolated Yield |
| Target Compound Data | 93% (for cyclohexenone) |
| Comparator Or Baseline | Multi-step, toxic selenium-based reagents |
| Quantified Difference | Provides a milder, single-step alternative with high efficiency |
| Conditions | Reaction of ketone lithium enolate with the reagent in THF at -78 °C. |
This enables a more efficient, safer, and milder process for producing valuable enone intermediates, avoiding harsh conditions and toxic byproducts associated with classical methods.
This reagent facilitates a one-pot conversion of aldehydes to ketones by trapping the intermediate alkoxide from an organolithium addition and oxidizing it in situ. For example, treatment of benzaldehyde with n-butyllithium followed by N-tert-Butylbenzenesulfinimidoyl Chloride afforded 1-phenyl-1-pentanone in 82% yield. This single-operation process avoids a separate workup and oxidation step, which is required in the classical two-step approach and often suffers from lower overall yields and potential over-addition of the organometallic reagent.
| Evidence Dimension | Process Efficiency & Yield |
| Target Compound Data | 82% yield in a single operation |
| Comparator Or Baseline | Traditional two-step method (organolithium addition, then separate oxidation) |
| Quantified Difference | Consolidates two synthetic steps into one, improving workflow and potentially overall yield by avoiding intermediate isolation. |
| Conditions | Aldehyde treated with organolithium, followed by in-situ addition of the reagent in THF. |
For process development and scale-up, this one-pot protocol reduces unit operations, saves time, and minimizes waste compared to the standard two-step synthesis of ketones from aldehydes.
The reagent serves as an effective oxidant for one-pot oxidative Mannich-type reactions, enabling C-C bond formation at the α-position of nitrogen in protected amines. In a model reaction, the lithium amide of N-Cbz-benzylamine was treated with the reagent to form an intermediate imine, which was then reacted in situ with dimethyl malonate to give the final product in 84% yield. This method provides a direct route to α-functionalized amines, bypassing the need to pre-form and isolate potentially unstable imine intermediates.
| Evidence Dimension | Yield in a One-Pot Protocol |
| Target Compound Data | 84% yield |
| Comparator Or Baseline | Stepwise approaches requiring imine isolation |
| Quantified Difference | Offers a high-yield, one-pot alternative to less direct or lower-yielding methods. |
| Conditions | Lithium amide of N-Cbz amine treated with the reagent, followed by addition of a 1,3-dicarbonyl compound. |
This provides a valuable and efficient method for elaborating complex amine structures, which are critical building blocks in pharmaceutical and agrochemical synthesis.
For synthetic routes requiring the introduction of α,β-unsaturation in a ketonic intermediate, this reagent is the right choice when mild conditions are paramount and the substrate is sensitive. Its ability to achieve high yields (e.g., 93%) at -78 °C makes it suitable for late-stage functionalization where harsh, high-temperature methods or toxic selenium byproducts are unacceptable.
In workflows where diverse unsymmetrical ketones are needed from aldehyde precursors, this reagent allows for a one-pot protocol that saves significant time and resources. By combining the organometallic addition and oxidation steps, it simplifies the process, reduces handling, and provides good to excellent yields (e.g., 82%), making it a superior choice for library synthesis or process development over traditional two-step methods.
This reagent is indicated for the synthesis of complex α-substituted amines, particularly in medicinal chemistry programs. The one-pot oxidative Mannich reaction it enables provides a direct and high-yield (e.g., 84%) route to valuable building blocks, avoiding the need to handle potentially unstable imine intermediates and simplifying the overall synthetic sequence.
Corrosive;Irritant